molecular formula C7H8N2OS B1428858 2-[2-(Methoxymethyl)-1,3-thiazol-4-yl]acetonitrile CAS No. 1343362-21-9

2-[2-(Methoxymethyl)-1,3-thiazol-4-yl]acetonitrile

Cat. No. B1428858
M. Wt: 168.22 g/mol
InChI Key: VJKJMOUMRPKPPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(Methoxymethyl)-1,3-thiazol-4-yl]acetonitrile is a chemical compound with the molecular formula C7H8N2OS and a molecular weight of 168.21 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of 2-[2-(Methoxymethyl)-1,3-thiazol-4-yl]acetonitrile consists of seven carbon atoms, eight hydrogen atoms, two nitrogen atoms, one oxygen atom, and one sulfur atom .

Scientific Research Applications

Helix-Helix Interactions

One study explores the interactions within the lattice of related chemical compounds, focusing on the formation of heterochiral sheets of helical, hydrogen-bonded polymers. These interactions are crucial for understanding the structural organization and potential applications of such compounds in designing new materials with specific chiral properties (Stefankiewicz, Cian, & Harrowfield, 2011).

Green Synthesis Approaches

Another research avenue involves the development of green synthesis methods for thiazol-2(3H)-imine derivatives using ionic liquid media. This approach highlights the importance of eco-friendly solvents in chemical synthesis and could inform future sustainable practices in chemical manufacturing (Shahvelayati, Hajiaghababaei, & Panahi Sarmad, 2017).

Ring Transformation Studies

Research on the reaction of 3-bromooxindole with aromatic thioamides reveals insights into ring transformation processes, presenting potential pathways for synthesizing novel heterocyclic compounds. Such studies contribute to the broader understanding of reaction mechanisms in organic chemistry and offer new strategies for creating complex molecular structures (Kammel, Tarabová, Brož, Hladíková, & Hanusek, 2017).

Catalytic Applications

Investigations into molybdenum(VI) complexes with thiazole-hydrazone ligands reveal their potential as catalysts in olefin epoxidation. This research provides valuable information for the development of new catalytic systems that could improve efficiency and selectivity in industrial chemical processes (Ghorbanloo, Bikas, & Małecki, 2016).

Antimicrobial Activities

Studies also extend to the synthesis of novel compounds with potential antimicrobial activities, such as the electrogenerated synthesis of 2-imino-1,3-thiazolidin-4-one derivatives. These compounds have been evaluated for their biological activity, highlighting the relevance of such molecules in developing new antimicrobial agents (Haouas, Saied, Ayari, Arfaoui, Benkhoud, & Boujlel, 2016).

Crystal Structure and Solubility

The relationship between molecular structure changes and their effects on crystal structure and solubility has been examined, providing insights into the physicochemical properties of thiazole derivatives. Such research is crucial for the design and development of new materials with tailored properties (Hara, Adachi, Takimoto-Kamimura, & Kitamura, 2009).

Future Directions

A study mentions the degradation impurity of a compound that was identified as (S)-N2-(methoxymethyl)-N6-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine . This could potentially provide insights into future research directions involving 2-[2-(Methoxymethyl)-1,3-thiazol-4-yl]acetonitrile or similar compounds.

properties

IUPAC Name

2-[2-(methoxymethyl)-1,3-thiazol-4-yl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2OS/c1-10-4-7-9-6(2-3-8)5-11-7/h5H,2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJKJMOUMRPKPPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NC(=CS1)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(Methoxymethyl)-1,3-thiazol-4-yl]acetonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[2-(Methoxymethyl)-1,3-thiazol-4-yl]acetonitrile
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2-[2-(Methoxymethyl)-1,3-thiazol-4-yl]acetonitrile

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